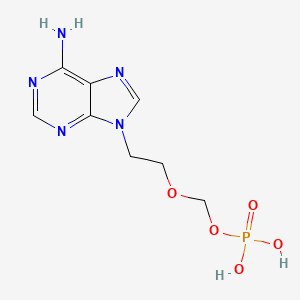
Butalbital-13C4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butalbital-13C4 is a stable isotope-labeled compound of butalbital, a barbiturate derivative commonly used for its muscle-relaxing and anti-anxiety properties. The compound is labeled with carbon-13 isotopes at four positions, making it useful in various scientific research applications, particularly in mass spectrometry and pharmacokinetic studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butalbital-13C4 involves the incorporation of carbon-13 isotopes into the butalbital molecule. The general synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of carbon-13 labeled precursors.
Cyclization: The labeled precursors undergo cyclization to form the barbiturate ring structure.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of carbon-13 labeled precursors are synthesized.
Automated Processes: Automated systems are used for the cyclization and functional group modification steps to ensure consistency and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications
化学反应分析
Types of Reactions
Butalbital-13C4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonyl groups back to alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups on the barbiturate ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and amines are commonly employed
Major Products
The major products formed from these reactions include various substituted barbiturates and their corresponding alcohols and carbonyl compounds .
科学研究应用
Butalbital-13C4 has a wide range of scientific research applications:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of butalbital and its metabolites.
Biology: Employed in metabolic studies to trace the biochemical pathways of butalbital in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of butalbital.
Industry: Applied in the development and quality control of pharmaceutical formulations containing butalbital .
作用机制
Butalbital-13C4, like butalbital, exerts its effects by depressing the central nervous system. It enhances the inhibitory effects of gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased chloride ion influx and hyperpolarization of neurons. This results in decreased neuronal excitability and produces sedative, muscle-relaxing, and anti-anxiety effects .
相似化合物的比较
Similar Compounds
Phenobarbital: Another barbiturate with longer duration of action.
Secobarbital: A barbiturate with a shorter duration of action compared to butalbital.
Amobarbital: Similar in structure but differs in the side chains attached to the barbiturate ring .
Uniqueness of Butalbital-13C4
This compound is unique due to its stable isotope labeling, which makes it particularly valuable in research applications requiring precise quantification and tracing of metabolic pathways. Its specific labeling allows for more accurate and sensitive detection in mass spectrometry compared to non-labeled butalbital .
属性
分子式 |
C11H16N2O3 |
|---|---|
分子量 |
228.23 g/mol |
IUPAC 名称 |
5-(2-methylpropyl)-5-prop-2-enyl-(2,4,5,6-13C4)1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H16N2O3/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16)/i8+1,9+1,10+1,11+1 |
InChI 键 |
UZVHFVZFNXBMQJ-JQXHBQSKSA-N |
手性 SMILES |
CC(C)C[13C]1([13C](=O)N[13C](=O)N[13C]1=O)CC=C |
规范 SMILES |
CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]-2-[2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-3-methylsulfonylguanidine](/img/structure/B13404038.png)
![[(3S,4R,5S,6S)-5-acetamido-6-[(3S,4R,5S,6S)-5-acetamido-6-[(3S,4R,5S,6S)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2S,3S,4R,5S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate](/img/structure/B13404042.png)


![(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol](/img/structure/B13404060.png)

![4-[(1S)-1-aminoethyl]benzoicacid methyl ester sulfate](/img/structure/B13404066.png)
![1-[(2R,4R,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13404073.png)
![1,4-Bis[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]anthracene-9,10-dione](/img/structure/B13404078.png)
![N-[2-[Bis(carboxymethyl)amino]ethyl]-N-nitroso-Glycine](/img/structure/B13404079.png)

![2-(2-acetyloxypropanoyloxy)ethyl-[2-[2-(2-acetyloxypropanoyloxy)ethyl-dimethylazaniumyl]ethyl]-dimethylazanium;naphthalene-1,5-disulfonate](/img/structure/B13404089.png)

